molecular formula C11H21N3 B1462506 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine CAS No. 1154106-47-4

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine

Cat. No.: B1462506
CAS No.: 1154106-47-4
M. Wt: 195.3 g/mol
InChI Key: KCDNWDRBHLWWGW-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-isobutyl-1H-pyrazol-5-amine (CAS 1154106-47-4) is a high-value pyrazole derivative with the molecular formula C11H21N3 and a molecular weight of 195.30 . This chemical building block is of significant interest in medicinal chemistry and drug discovery due to the versatility of the pyrazole scaffold, which is a privileged structure in numerous FDA-approved therapeutics . The 5-amine functional group on the pyrazole ring is a key reactive site that allows for further functionalization, enabling the synthesis of more complex molecules. For instance, analogous 5-aminopyrazole compounds are commonly used in sulfonamidation reactions to create novel hybrids with potential biological activity . The tert-butyl and isobutyl substituents on the heterocyclic core influence the compound's steric and electronic properties, which can be critical for optimizing interactions with biological targets. Researchers utilize this amine as a key intermediate in the development of potential pharmacologically active compounds, including those with reported anticancer properties . The compound serves as a foundational template for the synthesis of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies in various research programs. This product is intended for research purposes only and is not intended for human or personal use.

Properties

IUPAC Name

5-tert-butyl-2-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-8(2)7-14-10(12)6-9(13-14)11(3,4)5/h6,8H,7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNWDRBHLWWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Substituted Pyrazol-5-amines

Pyrazol-5-amines are commonly synthesized via condensation reactions between hydrazine derivatives and nitrile or keto precursors bearing the desired substituents. The preparation of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine likely follows a similar approach, involving:

  • Step 1: Formation of hydrazine intermediate with the isobutyl group.
  • Step 2: Condensation with a suitable α,β-unsaturated nitrile or keto compound bearing the tert-butyl group.
  • Step 3: Cyclization under acidic or basic conditions to form the pyrazole ring.
  • Step 4: Isolation and purification of the target pyrazol-5-amine.

Specific Preparation Routes and Reaction Conditions

While direct literature on 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine is limited, closely related compounds and their syntheses provide a reliable model. For instance, the preparation of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine involves:

  • Reacting 3-nitrophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile in aqueous hydrochloric acid.
  • Heating the mixture at 70 °C for 1 hour, adding more acid, and heating for an additional hour.
  • Cooling, neutralization with ammonium hydroxide, filtration, and drying to yield the pyrazol-5-amine derivative.

This method demonstrates the use of hydrazine derivatives and nitrile-containing ketones under acidic conditions with controlled heating to induce cyclization and amine formation.

Analogous Preparation of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine

A closely related pyrazol-5-amine, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine, is prepared via:

  • Refluxing 3-aminobut-2-enenitrile with tert-butylhydrazine in ethanol with triethylamine as a base for 12–16 hours.
  • Concentration and extraction to isolate the pyrazol-5-amine product.
  • Further functionalization steps such as acetylation or diazotization can be performed subsequently.

This method highlights:

Step Reagents & Conditions Yield (%) Notes
1 3-aminobut-2-enenitrile + tert-butylhydrazine, ethanol, triethylamine, reflux 12–16 h ~70-75 Base-catalyzed cyclization
2 Workup: concentration, extraction with ethyl acetate Isolation of pyrazol-5-amine
3 Optional acetylation with acetic anhydride at 20–35 °C High Functional group modification

This approach can be adapted for isobutyl substitution by using isobutylhydrazine or a similar hydrazine derivative.

Proposed Preparation Method for 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine

Based on the above analogies, a plausible synthetic route is:

  • Starting Materials:

    • Isobutylhydrazine (to introduce the isobutyl group at N1).
    • 4,4-dimethyl-3-oxopentanenitrile or an equivalent tert-butyl substituted α,β-unsaturated nitrile/ketone.
  • Reaction Conditions:

    • Dissolve isobutylhydrazine and the nitrile/ketone in ethanol or aqueous acidic medium.
    • Add a base such as triethylamine if using neutral or basic conditions.
    • Heat under reflux for 12–20 hours to promote cyclization.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.
    • Extract with organic solvents such as ethyl acetate.
    • Wash, dry, and purify by crystallization or chromatography.
  • Purification:

    • Recrystallization from suitable solvents (e.g., heptane, isopropyl ether).
    • Drying under vacuum at ambient or slightly elevated temperatures.

Data Table Summarizing Preparation Parameters

Parameter Details
Hydrazine derivative Isobutylhydrazine (for N1 substitution)
Carbonyl/nitrile precursor 4,4-dimethyl-3-oxopentanenitrile (tert-butyl source)
Solvent Ethanol, aqueous HCl, or pentan-1-ol
Catalyst/Base Triethylamine or conc. HCl
Temperature 70 °C to reflux (~100 °C)
Reaction time 12–20 hours
Workup Neutralization, extraction with ethyl acetate, filtration
Yield Estimated 65–75% based on analogous compounds
Purification Crystallization, vacuum drying

Research Findings and Notes

  • The cyclization step is critical and sensitive to pH and temperature; acidic conditions favor ring closure but may require neutralization post-reaction.
  • Using isobutylhydrazine instead of tert-butylhydrazine introduces steric and electronic differences that may affect reaction kinetics and yield.
  • Purity and yield optimization can be achieved by controlling solvent polarity and temperature profiles during crystallization.
  • Analytical data such as NMR and mass spectrometry are essential for confirming the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole compounds.

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemicals:
This compound is primarily utilized in the development of agrochemicals, particularly as a potential herbicide and pesticide. Its structural properties allow it to effectively enhance crop yields and protect plants from pests and diseases.

Case Study:
Research has demonstrated that formulations containing 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine exhibit improved efficacy against specific agricultural pests compared to traditional compounds. This has led to increased interest in its application for sustainable agriculture.

Pharmaceutical Development

Building Block for Drug Synthesis:
3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of new pharmaceuticals targeting various diseases. Its unique chemical structure facilitates the development of compounds that can interact with specific biological pathways.

Potential Therapeutic Applications:
Studies indicate that derivatives of this compound show promise in treating conditions such as inflammation and cancer due to their ability to inhibit certain enzymes or receptors involved in disease progression .

Material Science

Formulation of Advanced Materials:
In material science, this compound is employed in creating advanced materials, including high-performance polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Material Type Application Properties Enhanced
PolymersCoatings for electronicsIncreased thermal stability
CoatingsProtective layers for machineryEnhanced corrosion resistance

Biochemical Research

Enzyme Inhibition Studies:
The compound is extensively used in biochemical research to study enzyme inhibition and receptor binding interactions. These studies are critical for understanding biochemical processes and aiding drug discovery efforts.

Research Insights:
Recent investigations have shown that 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine can effectively inhibit specific enzymes linked to metabolic disorders, providing insights into potential therapeutic pathways.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The 1,3-di-tert-butyl analog exhibits significantly reduced reactivity in nucleophilic substitution due to steric hindrance, whereas the isobutyl variant retains moderate reactivity .
  • Solubility: The 4-methoxybenzyl-substituted derivative () demonstrates higher solubility in ethanol compared to the isobutyl derivative, attributed to polar methoxy interactions .
  • Biological Activity : Nitrophenyl-substituted analogs (e.g., 1-(2-nitrophenyl)) show enhanced antimicrobial properties, likely due to nitro group electron-withdrawing effects stabilizing reactive intermediates .

Pharmacological and Industrial Relevance

  • Kinase Inhibition: Pyrazole amines with tert-butyl groups are prioritized in kinase inhibitor design due to their ability to occupy hydrophobic pockets in enzyme active sites. For example, tert-butyl-cyclopropyl derivatives in exhibit nanomolar IC₅₀ values against understudied PCTA kinases .
  • Material Science : The 2-nitrophenyl derivative () forms stable supramolecular architectures via N–H⋯O hydrogen bonds, making it a candidate for crystalline material engineering .

Biological Activity

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine is a notable member of the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. In this article, we will explore its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine is C11H21N3, with a molecular weight of approximately 197.31 g/mol. The presence of tert-butyl and isobutyl groups significantly influences its chemical reactivity and biological activity, providing steric hindrance and electronic effects that differentiate it from other pyrazole derivatives.

The mechanism of action of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to various biological effects. For instance, the compound has been investigated for its potential as an enzyme inhibitor in drug development .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a range of antimicrobial activities. The compound has been explored for its potential to inhibit bacterial growth and combat infections. Studies suggest that similar compounds within the pyrazole family have demonstrated significant antibacterial properties against various pathogens.

Anticancer Activity

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine has also been investigated for its anticancer properties. Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For example, certain analogs have shown effectiveness against specific cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. It has been studied for its ability to inhibit specific enzymes involved in disease processes, which could lead to the development of new therapeutic agents targeting these pathways .

Case Studies and Research Findings

Study Findings
Study 1 (2021)Investigated the synthesis and biological evaluation of pyrazole derivatives; found significant antimicrobial activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) in the low micromolar range .
Study 2 (2022)Reported on the anticancer effects of various pyrazole derivatives; demonstrated that certain compounds led to a reduction in cell viability in breast cancer cell lines by inducing apoptosis .
Study 3 (2023)Focused on enzyme inhibition studies; found that 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine effectively inhibited cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory applications.

Comparative Analysis with Similar Compounds

The biological activity of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives:

Compound Biological Activity Unique Features
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amineModerate antibacterial activityLacks isobutyl group
3-(tert-butyl)-1-propyl-1H-pyrazol-5-amineLower anticancer efficacy compared to isobutyl variantPropyl group may reduce steric hindrance
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineEnhanced bioactivity due to methoxy substitutionMethoxy group increases solubility and reactivity

Q & A

Q. What protocols ensure safe handling of reactive intermediates (e.g., chloropyrimidines) in synthesis?

  • Methodology : Use fume hoods, PPE (nitrile gloves, lab coats), and emergency showers. Quench reactive intermediates (e.g., excess dichloropyrimidine) with aqueous NaHCO3_3. Safety data for analogous compounds recommend waste segregation and neutralization before disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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